molecular formula C17H12BrClN4 B1607561 Phenazolam CAS No. 87213-50-1

Phenazolam

Cat. No.: B1607561
CAS No.: 87213-50-1
M. Wt: 387.7 g/mol
InChI Key: BUTCFAZTKZDYCN-UHFFFAOYSA-N
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Description

Phenazolam, also known as Clobromazolam or DM-II-90, is a benzodiazepine derivative that acts as a potent sedative and hypnotic drug. It was first synthesized in the early 1980s but was never developed for medical use. This compound has appeared on the illicit drug market as a designer drug and is known for its strong sedative effects .

Preparation Methods

Phenazolam is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of the triazolobenzodiazepine core structure. One common method includes the condensation of 2-chlorobenzophenone with hydrazine to form the intermediate, which is then cyclized with appropriate reagents to yield this compound

Chemical Reactions Analysis

Phenazolam undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly at the bromine and chlorine positions, using nucleophilic reagents.

The major products formed from these reactions include hydroxylated and dechlorinated derivatives .

Scientific Research Applications

Phenazolam has several scientific research applications, primarily in the fields of chemistry, biology, and forensic science:

Comparison with Similar Compounds

Phenazolam is structurally similar to other benzodiazepines such as Bromazolam, Triazolam, and Flubromazolam. Compared to these compounds, this compound is noted for its higher potency and longer duration of action. Here is a comparison with similar compounds:

This compound’s uniqueness lies in its combination of high potency and long duration, making it a subject of interest in both scientific research and forensic studies.

Properties

IUPAC Name

8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTCFAZTKZDYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236191
Record name 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87213-50-1
Record name Phenazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087213501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AVB9ZZ4ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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